molecular formula C12H18N2O4S B13635585 Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate

Cat. No.: B13635585
M. Wt: 286.35 g/mol
InChI Key: INXHXLPOWWYRED-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a carbamate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 2-methyl-3-sulfamoylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the highest possible yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved in this inhibition are currently under investigation, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminophenyl)carbamate
  • Tert-butyl (2-methylphenyl)carbamate
  • Tert-butyl (3-sulfamoylphenyl)carbamate

Uniqueness

Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is unique due to the presence of both a sulfamoyl group and a carbamate group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C12H18N2O4S/c1-8-9(14-11(15)18-12(2,3)4)6-5-7-10(8)19(13,16)17/h5-7H,1-4H3,(H,14,15)(H2,13,16,17)

InChI Key

INXHXLPOWWYRED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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